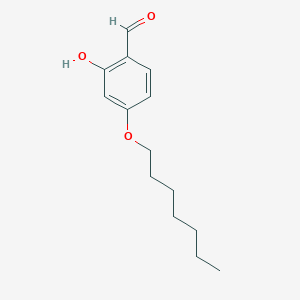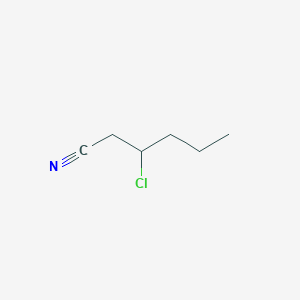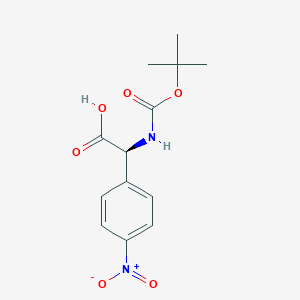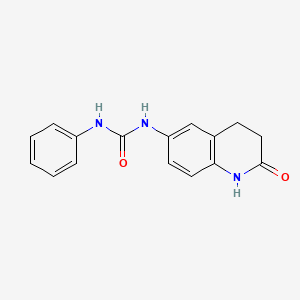![molecular formula C17H18N2O3 B14139088 N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea CAS No. 88971-87-3](/img/structure/B14139088.png)
N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group substituted with dimethyl and phenylethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea typically involves the reaction of N,N-dimethylurea with 4-(2-oxo-2-phenylethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: A simpler analog with only dimethyl substitution.
N,N’-Dimethyl-N-phenylurea: Similar structure but lacks the phenylethoxy group.
N,N-Dimethyl-N’-[4-(2-hydroxy-2-phenylethoxy)phenyl]urea: Similar but with a hydroxy group instead of an oxo group.
Uniqueness
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea is unique due to the presence of both dimethyl and phenylethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88971-87-3 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1,1-dimethyl-3-(4-phenacyloxyphenyl)urea |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)18-14-8-10-15(11-9-14)22-12-16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21) |
InChI Key |
HAXORDZUOCIYBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





stannane](/img/structure/B14139028.png)

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)


![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)



